molecular formula C7H8O2 B3333763 (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione CAS No. 145092-77-9

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

Cat. No.: B3333763
CAS No.: 145092-77-9
M. Wt: 124.14 g/mol
InChI Key: RVFBNLMXCXFOET-RFZPGFLSSA-N
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Description

(1R,4R)-bicyclo[221]heptane-2,5-dione is a bicyclic compound with a unique structure that consists of two fused cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione typically involves an epimerization-lactamization cascade reaction. This method starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce alcohols.

Scientific Research Applications

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione exerts its effects involves its interaction with molecular targets through its rigid and well-defined structure. This allows for precise binding to enzymes or receptors, influencing various biochemical pathways. The compound’s bicyclic framework provides a stable platform for these interactions, making it an effective tool in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its rigid structure and well-defined geometry make it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFBNLMXCXFOET-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348509
Record name (1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145092-77-9
Record name (1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145092-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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